molecular formula C18H23NO B13846006 (1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

Cat. No.: B13846006
M. Wt: 269.4 g/mol
InChI Key: FIZGDZOQOVXYOC-CGTJXYLNSA-N
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Description

(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene is a complex organic compound belonging to the class of phenanthrenes and derivatives These compounds are characterized by their polycyclic structure, which includes multiple fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene typically involves multiple steps, including cyclization and functional group modifications. The exact synthetic route can vary, but it generally requires the use of specific reagents and catalysts to achieve the desired structure. Common reaction conditions include controlled temperatures and pressures to facilitate the formation of the polycyclic framework.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can help in achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene apart from similar compounds is its specific structural configuration and functional groups

Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C18H23NO/c1-12-14-7-6-13(20-2)11-16(14)18-8-4-3-5-15(18)17(12)19-10-9-18/h6-7,11,15,17,19H,1,3-5,8-10H2,2H3/t15-,17+,18+/m0/s1

InChI Key

FIZGDZOQOVXYOC-CGTJXYLNSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=C)[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3

Canonical SMILES

COC1=CC2=C(C=C1)C(=C)C3C4C2(CCCC4)CCN3

Origin of Product

United States

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